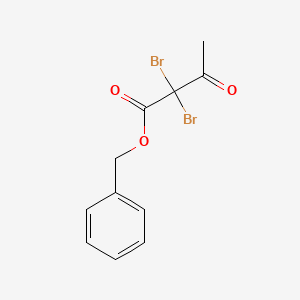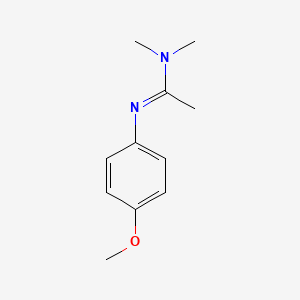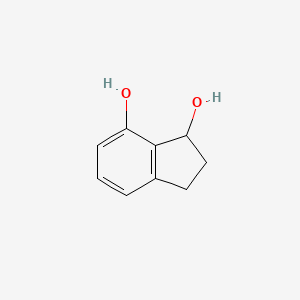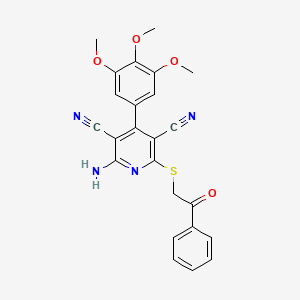
Benzo(h)naphtho(2,1,8-def)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(h)naphtho(2,1,8-def)quinoline: is a polycyclic aromatic compound with the molecular formula C19H11N . It is known for its complex structure, which includes fused benzene and quinoline rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)naphtho(2,1,8-def)quinoline typically involves cyclization reactions. One common method is the cyclization of 12-(o-chlorophenyl)benz[a]acridine with sodium hydroxide, which results in the formation of 10-azadibenzo[a,l]pyrene, a derivative of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzo(h)naphtho(2,1,8-def)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while substitution reactions may yield halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Benzo(h)naphtho(2,1,8-def)quinoline is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying DNA intercalation and protein binding.
Medicine: The compound’s potential antitumor activity is of interest in medicinal chemistry. It has been investigated for its ability to inhibit NF-κB, a protein complex involved in inflammatory responses and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its polycyclic aromatic structure contributes to the stability and color properties of these materials .
Mecanismo De Acción
The mechanism of action of Benzo(h)naphtho(2,1,8-def)quinoline involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to inhibit NF-κB suggests that it may interfere with signaling pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Naphtho(2,1,8-def)quinoline: This compound has a similar structure but lacks the additional benzene ring present in Benzo(h)naphtho(2,1,8-def)quinoline.
1-Azapyrene: Another related compound with a similar polycyclic aromatic structure.
Uniqueness: this compound is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
82617-26-3 |
|---|---|
Fórmula molecular |
C19H11N |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-16-14(5-1)15-7-3-4-12-8-9-13-10-11-20-19(16)18(13)17(12)15/h1-11H |
Clave InChI |
SLOVSGKXWVOCHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CN=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)




![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)

![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)

